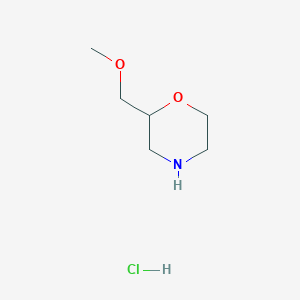

2-(Methoxymethyl)morpholine hydrochloride

Description

Properties

IUPAC Name |

2-(methoxymethyl)morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-8-5-6-4-7-2-3-9-6;/h6-7H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPHWKGEMABLPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CNCCO1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70599815 | |

| Record name | 2-(Methoxymethyl)morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144053-99-6 | |

| Record name | 2-(Methoxymethyl)morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 2-(Methoxymethyl)morpholine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methoxymethyl)morpholine hydrochloride is a heterocyclic organic compound belonging to the morpholine class. The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, modulate pharmacokinetic properties, and improve metabolic stability.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(Methoxymethyl)morpholine hydrochloride, with a focus on its different stereoisomeric forms.

The morpholine ring, with its inherent chair-like conformation, low pKa, and balanced lipophilic-hydrophilic character, is a valuable component in the design of central nervous system (CNS) active agents and oncology therapeutics.[3] Notably, the morpholine moiety is a key pharmacophore in a number of inhibitors targeting the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway, which is frequently dysregulated in cancer.[3][4][5]

Chemical Identification and Properties

2-(Methoxymethyl)morpholine hydrochloride exists as a racemic mixture and as individual enantiomers. It is crucial for researchers to utilize the correct CAS (Chemical Abstracts Service) number corresponding to the specific form of the compound being investigated.

| Compound Name | CAS Number | Chirality |

| 2-(Methoxymethyl)morpholine hydrochloride | 144053-99-6 | Racemic |

| (R)-2-(Methoxymethyl)morpholine hydrochloride | 141196-39-6 | (R)-enantiomer |

| (S)-2-(Methoxymethyl)morpholine hydrochloride | 141196-38-5 | (S)-enantiomer |

Physicochemical Data

The following table summarizes the key physicochemical properties of the hydrochloride salt and the corresponding free base.

| Property | (R)-2-(Methoxymethyl)morpholine hydrochloride | (2S)-2-(methoxymethyl)morpholine (Free Base) |

| Molecular Formula | C₆H₁₄ClNO₂[4] | C₆H₁₃NO₂[6] |

| Molecular Weight | 167.63 g/mol [4] | 131.17 g/mol [6] |

| Appearance | Solid[7] | - |

| Purity | Typically ≥95% or ≥97%[7] | - |

| InChI Key | NBPHWKGEMABLPV-RGMNGODLSA-N | ZPELJYYPPKJKBE-LURJTMIESA-N[6] |

| Canonical SMILES | COC[C@H]1CNCCO1.Cl[4] | COC[C@@H]1CNCCO1[6] |

| Topological Polar Surface Area | - | 30.5 Ų[6] |

| Complexity | - | 77.5[6] |

Synthesis and Purification

The synthesis of enantiomerically pure 2-(methoxymethyl)morpholine is a key step in accessing the desired hydrochloride salt. A representative synthetic protocol for (2R)-2-(methoxymethyl)morpholine is detailed below.

Experimental Protocol: Synthesis of (2R)-2-(Methoxymethyl)morpholine[8]

Materials:

-

(R)-(-)-Epoxypropyl methyl ether (1.0 eq)

-

2-Aminoethanesulfonic acid (Taurine) (5.0 eq)

-

40% Aqueous sodium hydroxide

-

Methanol

-

Ethyl acetate

-

Deionized water

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

A solution of 2-aminoethanesulfonic acid (5.0 eq) in 40% aqueous sodium hydroxide is prepared and heated to 50°C.

-

A solution of (R)-(-)-epoxypropyl methyl ether (1.0 eq) in methanol is added dropwise to the heated solution.

-

The reaction mixture is stirred at 50°C for 75 minutes.

-

Additional 40% aqueous sodium hydroxide is added, and stirring is continued at 50°C for 20 hours.

-

After completion, the reaction mixture is cooled to room temperature and diluted with deionized water.

-

The aqueous phase is extracted three times with ethyl acetate.

-

The combined organic phases are dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using an ethyl acetate-hexane eluent to yield (2R)-2-(methoxymethyl)morpholine as a colorless oil.

Formation of the Hydrochloride Salt:

To obtain the hydrochloride salt, the purified free base can be dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrogen chloride in the same or a compatible solvent until precipitation is complete. The resulting solid is then collected by filtration and dried.

Purification Workflow

Caption: Synthetic and purification workflow for 2-(Methoxymethyl)morpholine hydrochloride.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity and purity of 2-(Methoxymethyl)morpholine hydrochloride.

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of the free base, (2R)-2-(Methoxymethyl)morpholine, in (CD₃)₂CO shows characteristic signals for the morpholine and methoxymethyl protons. Key shifts are observed at approximately δ 2.47, 2.70-2.72, 2.84, 3.22-3.25, 3.27, 3.29-3.34, 3.45-3.53, and 3.73 ppm.[8]

-

Mass Spectrometry (MS): The molecular weight of the free base is 131.17 g/mol , and for the hydrochloride salt, it is 167.63 g/mol .[4][6] Mass spectrometry can be used to confirm the molecular ion peak corresponding to the protonated free base.

-

Infrared Spectroscopy (IR): The IR spectrum would be expected to show characteristic peaks for N-H, C-O-C, and C-N stretching vibrations.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of 2-(Methoxymethyl)morpholine hydrochloride. A general-purpose HPLC method for morpholine derivatives can be adapted.

Illustrative HPLC Method:

-

Column: A reverse-phase C18 column, such as Newcrom R1, is suitable.[9]

-

Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water containing an acidic modifier like formic acid (for MS compatibility) or phosphoric acid can be used.[9]

-

Detection: UV detection at a low wavelength (e.g., 210 nm) or Evaporative Light Scattering Detection (ELSD) for compounds lacking a strong chromophore.

-

Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

Role in Drug Discovery and Potential Mechanism of Action

The morpholine ring is a well-established pharmacophore that can impart favorable properties to drug candidates.[1][2]

The Morpholine Moiety as a Privileged Scaffold

The inclusion of a morpholine ring in a molecule can:

-

Improve Pharmacokinetic Profile: The basic nitrogen and the polar ether oxygen can enhance aqueous solubility and aid in crossing the blood-brain barrier.[3]

-

Act as a Hinge-Binding Motif: In kinase inhibitors, the oxygen atom of the morpholine ring can form a crucial hydrogen bond with the hinge region of the ATP-binding pocket.[10]

-

Modulate Physicochemical Properties: The pKa of the morpholine nitrogen is typically in a physiologically relevant range.

Potential Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[4][5] A significant number of PI3K and dual PI3K/mTOR inhibitors incorporate a morpholine moiety.[3][5][10][11] This structural feature often serves as a key interaction point within the kinase domain.

Caption: Potential inhibitory role of morpholine-containing compounds in the PI3K/Akt/mTOR pathway.

While 2-(Methoxymethyl)morpholine hydrochloride itself is a building block, its incorporation into larger molecules could yield potent inhibitors of this pathway. The methoxymethyl substituent at the 2-position may provide an additional vector for interaction within the target protein or for tailoring the physicochemical properties of the final compound.

Conclusion

2-(Methoxymethyl)morpholine hydrochloride, in its racemic and enantiomerically pure forms, is a valuable building block for the synthesis of complex molecules with potential therapeutic applications. Its structural features, rooted in the privileged morpholine scaffold, make it an attractive component for the design of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway. This guide provides foundational technical information to support its use in research and drug development. Further investigation into the biological activities of derivatives of this compound is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. (2S)-2-(methoxymethyl)morpholine | C6H13NO2 | CID 10103206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (R)-2-(Methoxymethyl)morpholine hydrochloride | CymitQuimica [cymitquimica.com]

- 8. (2R)-2-(Methoxymethyl)morpholine synthesis - chemicalbook [chemicalbook.com]

- 9. Separation of Morpholine, 2-hydroxy-1,2,3-propanetricarboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-(Methoxymethyl)morpholine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 2-(Methoxymethyl)morpholine hydrochloride. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Compound Data

A summary of the key quantitative data for 2-(Methoxymethyl)morpholine hydrochloride is presented below.

| Property | Value | Reference |

| Molecular Formula | C6H14ClNO2 | [1] |

| Molecular Weight | 167.63 g/mol | [1] |

| Physical Form | Solid | [2] |

| Purity | Typically ≥95% | [2] |

| Storage | Room Temperature, Sealed in Dry Conditions |

Synthesis and Characterization

While specific synthetic procedures for 2-(Methoxymethyl)morpholine hydrochloride are proprietary, a general representative protocol can be adapted from the synthesis of structurally similar morpholine derivatives.

Representative Experimental Protocol: Synthesis of a 2-(Alkoxymethyl)morpholine Hydrochloride Derivative

A representative synthesis for a related compound, 2-(7-indenyloxymethyl)morpholine hydrochloride, involves the deprotection of a protected morpholine precursor in an acidic ethanolic solution. The following is an illustrative procedure that could be adapted for the synthesis of 2-(methoxymethyl)morpholine hydrochloride from a suitable protected intermediate.

Materials:

-

Protected 2-(methoxymethyl)morpholine precursor

-

0.5 N Hydrochloric acid

-

Ethanol

-

Chloroform

-

Anhydrous magnesium sulfate

-

Acetone

Procedure:

-

A solution of the protected 2-(methoxymethyl)morpholine precursor is prepared in a mixture of 0.5 N hydrochloric acid and ethanol.

-

The solution is refluxed for several hours to facilitate the removal of the protecting group.[3]

-

After cooling, the ethanol is removed under reduced pressure.[3]

-

The resulting aqueous solution is subjected to a liquid-liquid extraction with chloroform.[3]

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield a crude product.[3]

-

The final product, 2-(Methoxymethyl)morpholine hydrochloride, is precipitated from a solvent such as acetone and collected by filtration.[3]

Analytical Characterization

The structural confirmation and purity assessment of 2-(Methoxymethyl)morpholine hydrochloride would typically involve a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for elucidating the chemical structure. The characteristic signals for the morpholine ring protons and carbons, as well as the methoxymethyl substituent, would be expected. For morpholine itself, a distinct pattern is often observed in NMR spectra.[4]

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. A common method for analyzing morpholine derivatives is Gas Chromatography-Mass Spectrometry (GC-MS), often after a derivatization step.[5]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.

Potential Biological Significance and Signaling Pathways

Morpholine and its derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities.[6][7] These activities include anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[7] While the specific biological targets and signaling pathways for 2-(Methoxymethyl)morpholine hydrochloride are not extensively documented in publicly available literature, we can extrapolate potential mechanisms based on the activities of other morpholine-containing compounds.

For instance, some morpholine derivatives have been shown to act as inhibitors of various enzymes or to interact with specific receptors, thereby modulating downstream signaling cascades. A hypothetical signaling pathway that could be influenced by a biologically active morpholine derivative is depicted below. This diagram illustrates a generic pathway where the compound could inhibit a kinase, leading to the downstream regulation of transcription factors involved in cellular processes like inflammation or proliferation.

Caption: Hypothetical signaling pathway showing potential inhibition by a morpholine derivative.

Experimental Workflow: From Synthesis to Analysis

The overall workflow for the synthesis and characterization of 2-(Methoxymethyl)morpholine hydrochloride is a systematic process that ensures the production of a well-characterized compound for further research. The following diagram outlines a typical workflow.

Caption: A typical experimental workflow for the synthesis and analysis of a chemical compound.

References

- 1. (R)-2-(Methoxymethyl)-morpholine hydrochloride | 141196-39-6 | RFA19639 [biosynth.com]

- 2. (S)-2-(Methoxymethyl)morpholine hydrochloride | 141196-38-5 [sigmaaldrich.com]

- 3. prepchem.com [prepchem.com]

- 4. acdlabs.com [acdlabs.com]

- 5. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jchemrev.com [jchemrev.com]

- 7. researchgate.net [researchgate.net]

2-(Methoxymethyl)morpholine hydrochloride chemical properties

An In-depth Technical Guide to 2-(Methoxymethyl)morpholine Hydrochloride

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 2-(Methoxymethyl)morpholine hydrochloride. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

2-(Methoxymethyl)morpholine hydrochloride is a morpholine derivative. The commercially available form is often the (R)-enantiomer. Its core chemical and physical properties are summarized below.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Reference |

| Chemical Name | (R)-2-(Methoxymethyl)morpholine hydrochloride | [1] |

| CAS Number | 141196-39-6 | [2][3] |

| Molecular Formula | C₆H₁₄ClNO₂ | [1][2] |

| Molecular Weight | 167.63 g/mol | [1][2] |

| Canonical SMILES | COC[C@H]1CNCCO1.Cl | [2] |

| InChI Key | NBPHWKGEMABLPV-FYZOBXCZSA-N | [1] |

Table 2: Physical and Chemical Characteristics

| Property | Value | Reference |

| Physical Form | Solid | [1] |

| Purity | Typically ≥97% | [1] |

| Color | White to off-white | N/A |

| Solubility | Soluble in polar solvents like water and methanol. The free base is soluble in ethyl acetate. | [4] |

Synthesis Protocol

A general synthetic route to the free base, (R)-2-(methoxymethyl)morpholine, has been described. The hydrochloride salt can be obtained by treating the free base with hydrochloric acid.

Experimental Protocol: Synthesis of (R)-2-(Methoxymethyl)morpholine[4]

Materials:

-

(R)-(-)-Epoxypropyl methyl ether (1.0 eq)

-

2-Aminoethanesulfonic acid (5.0 eq)

-

40% Aqueous sodium hydroxide

-

Methanol

-

Deionized water

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of 2-aminoethanesulfonic acid (5.0 eq) is prepared in 40% aqueous sodium hydroxide.

-

The solution is heated to 50°C.

-

A solution of (R)-(-)-epoxypropyl methyl ether (1.0 eq) in methanol is added dropwise to the heated mixture.

-

The reaction mixture is stirred at 50°C for 75 minutes.

-

An additional volume of 40% aqueous sodium hydroxide is added, and stirring is continued at 50°C for 20 hours.

-

After completion, the reaction is cooled to room temperature and diluted with deionized water.

-

The aqueous phase is extracted three times with ethyl acetate.

-

The combined organic phases are dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by flash column chromatography on silica gel using an ethyl acetate-hexane eluent to afford (R)-2-(methoxymethyl)morpholine as a colorless oil.

Analytical Characterization

The structure and purity of 2-(Methoxymethyl)morpholine and its hydrochloride salt are typically confirmed using standard analytical techniques.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is used to confirm the presence of the morpholine ring protons and the methoxymethyl substituent. For the free base, (2R)-2-(Methoxymethyl)morpholine, characteristic signals include a singlet for the methyl protons around 3.27 ppm and multiplets for the morpholine ring and methylene protons between 2.47 and 3.73 ppm.[4]

-

¹³C NMR: Carbon NMR provides information on the carbon skeleton of the molecule.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern.

-

Infrared Spectroscopy (IR): IR spectroscopy can identify characteristic functional groups present in the molecule.

Spectroscopic data for (R)-2-(Methoxymethyl)morpholine HCl is available from various chemical suppliers.[5]

Biological Context and Potential Applications

While specific signaling pathways for 2-(Methoxymethyl)morpholine hydrochloride are not extensively documented in publicly available literature, the morpholine scaffold is a key component in numerous biologically active compounds.[6] Morpholine derivatives are known to act as, for example, substance P (neurokinin-1) receptor antagonists, which are investigated for neuropsychiatric disorders and pain management.[7]

The general mechanism for a receptor antagonist involves binding to a receptor without activating it, thereby blocking the endogenous ligand from binding and initiating a downstream signaling cascade.

Safety and Handling

2-(Methoxymethyl)morpholine hydrochloride and related morpholine compounds require careful handling in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8]

-

Handling: Use in a well-ventilated area or under a fume hood to avoid inhalation of dust or vapors.[8] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8]

-

Storage: Store in a tightly closed container in a cool, dry place.

-

Fire Safety: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[8][9]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move to fresh air.[9] Seek medical attention if you feel unwell.

Disclaimer: This document is intended for informational purposes for qualified professionals. Always refer to the specific Safety Data Sheet (SDS) for the material before use.

References

- 1. (R)-2-(Methoxymethyl)morpholine hydrochloride | CymitQuimica [cymitquimica.com]

- 2. (R)-2-(Methoxymethyl)-morpholine hydrochloride | 141196-39-6 | RFA19639 [biosynth.com]

- 3. 141196-39-6|(R)-2-(Methoxymethyl)morpholine hydrochloride|BLD Pharm [bldpharm.com]

- 4. (2R)-2-(Methoxymethyl)morpholine synthesis - chemicalbook [chemicalbook.com]

- 5. (R)-2-(Methoxymethyl)morpholine HCl(141196-39-6) 1H NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. EP1087966B1 - Chemical synthesis of morpholine derivatives - Google Patents [patents.google.com]

- 8. aksci.com [aksci.com]

- 9. cleanchemlab.com [cleanchemlab.com]

Technical Guide: Spectral and Physicochemical Properties of 2-(Methoxymethyl)morpholine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-(Methoxymethyl)morpholine hydrochloride. Due to the limited availability of published, peer-reviewed spectral data for this specific compound, this guide presents a combination of expected values derived from analogous structures and general principles of spectroscopic analysis. The information herein serves as a valuable reference for researchers involved in the synthesis, characterization, and application of this molecule.

Chemical Structure and Properties

-

IUPAC Name: 2-(methoxymethyl)morpholine hydrochloride

-

CAS Number: 144053-99-6

-

Molecular Formula: C₆H₁₄ClNO₂

-

Molecular Weight: 167.63 g/mol

Spectroscopic Data

The following sections detail the expected spectral characteristics of 2-(Methoxymethyl)morpholine hydrochloride. The provided tables are templates that can be populated with experimental data.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for 2-(Methoxymethyl)morpholine hydrochloride are influenced by the electronegative oxygen and nitrogen atoms in the morpholine ring, the methoxy group, and the protonation of the nitrogen atom.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.0 - 4.2 | m | 1H | H-2 |

| ~3.8 - 4.0 | m | 2H | H-6 |

| ~3.5 - 3.7 | m | 2H | -CH₂-O- |

| ~3.3 - 3.5 | s | 3H | -OCH₃ |

| ~3.1 - 3.3 | m | 2H | H-5 |

| ~2.8 - 3.0 | m | 2H | H-3 |

| ~9.0 - 10.0 | br s | 1H | N⁺-H |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The broad singlet for the N⁺-H proton is characteristic of a hydrochloride salt.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) provides information about the carbon skeleton of a molecule.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~75 - 78 | C-2 |

| ~72 - 75 | -CH₂-O- |

| ~65 - 68 | C-6 |

| ~58 - 61 | -OCH₃ |

| ~45 - 48 | C-5 |

| ~43 - 46 | C-3 |

Note: The chemical shifts are estimates based on the analysis of similar morpholine derivatives.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight. For 2-(Methoxymethyl)morpholine hydrochloride, the spectrum would typically show the molecular ion of the free base.

Table 3: Predicted Mass Spectrometry Data

| m/z | Ion |

| 132.10 | [M+H]⁺ |

| 100.08 | [M-CH₂OCH₃]⁺ |

Note: The molecular ion peak [M]⁺ of the free base (C₆H₁₃NO₂) would be at m/z 131.10. The values presented are for common adducts and fragments.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify functional groups present in a molecule.

Table 4: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Broad, Strong | N-H stretch (from N⁺-H) |

| ~2950 - 2800 | Strong | C-H stretch (aliphatic) |

| ~1120 - 1080 | Strong | C-O-C stretch (ether and morpholine ring) |

| ~1100 - 1000 | Strong | C-N stretch |

Note: The broad N-H stretch is a key indicator of the ammonium salt.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(Methoxymethyl)morpholine hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

¹H NMR Parameters: Use a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Parameters: Use a proton-decoupled sequence. A larger number of scans is typically required. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) in positive ion mode.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

-

Data Analysis: Identify the molecular ion peak and any significant fragment ions.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (if the compound is a liquid or can be dissolved in a volatile solvent). For solid samples, attenuated total reflectance (ATR) is a common and convenient method.

-

Data Acquisition: Record the IR spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizations

Proposed Synthetic Pathway

The following diagram illustrates a plausible synthetic route for 2-(Methoxymethyl)morpholine hydrochloride.

Caption: Plausible synthetic workflow for 2-(Methoxymethyl)morpholine hydrochloride.

This guide provides a foundational understanding of the spectral properties of 2-(Methoxymethyl)morpholine hydrochloride for research and development purposes. Experimental verification of the data presented here is strongly recommended.

In-Depth Technical Guide: NMR Analysis of 2-(Methoxymethyl)morpholine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of 2-(Methoxymethyl)morpholine hydrochloride. This document details experimental protocols, presents summarized quantitative data, and includes visualizations to aid in the understanding of the compound's structural features as determined by NMR spectroscopy.

Introduction

2-(Methoxymethyl)morpholine hydrochloride is a morpholine derivative of interest in pharmaceutical research and drug development due to the prevalence of the morpholine scaffold in bioactive molecules. A thorough structural elucidation and characterization are paramount for its application. NMR spectroscopy is a primary analytical technique for the unambiguous determination of the chemical structure and purity of such compounds. This guide focuses on the ¹H and ¹³C NMR analysis of 2-(Methoxymethyl)morpholine hydrochloride.

Chemical Structure and Atom Numbering

The chemical structure of 2-(Methoxymethyl)morpholine hydrochloride is depicted below, with atoms systematically numbered for clarity in the NMR data tables. The morpholine ring is expected to adopt a chair conformation in solution. The protonation of the nitrogen atom upon hydrochloride salt formation significantly influences the chemical shifts of the neighboring protons and carbons.

Caption: Structure of 2-(Methoxymethyl)morpholine hydrochloride with atom numbering.

Quantitative NMR Data

Due to the limited availability of experimental spectra for the hydrochloride salt in publicly accessible literature, the following tables present a combination of experimental ¹H NMR data for the free base, (R)-2-(Methoxymethyl)morpholine, and predicted ¹H and ¹³C NMR data for the hydrochloride salt. The predicted data offers a reliable estimation of the chemical shifts and is a valuable tool in the absence of experimental spectra.

¹H NMR Data

The protonation of the morpholine nitrogen in the hydrochloride salt is expected to cause a downfield shift (to a higher ppm value) of the adjacent protons (H3, H5, and to a lesser extent H2 and H6) compared to the free base.

| Proton | Experimental ¹H Chemical Shift (ppm) of Free Base * | Predicted ¹H Chemical Shift (ppm) of Hydrochloride Salt | Predicted Multiplicity | Predicted J-coupling Constants (Hz) |

| H2 | 3.73 | 4.0 - 4.2 | m | |

| H3a | 2.84 | 3.2 - 3.4 | dd | J = 11.9, 2.2 |

| H3b | 2.47 | 2.8 - 3.0 | dd | J = 10.4, 1.9 |

| H5a | 2.70 - 2.72 | 3.1 - 3.3 | m | |

| H5b | 2.70 - 2.72 | 3.1 - 3.3 | m | |

| H6a | 3.45 - 3.53 | 3.8 - 4.0 | m | |

| H6b | 3.45 - 3.53 | 3.8 - 4.0 | m | |

| H7a | 3.22 - 3.25 | 3.5 - 3.7 | m | |

| H7b | 3.22 - 3.25 | 3.5 - 3.7 | m | |

| H9 | 3.27 | 3.4 - 3.6 | s |

*Solvent: (CD₃)₂CO. Data is for the (R)-enantiomer.

¹³C NMR Data

| Carbon | Predicted ¹³C Chemical Shift (ppm) of Hydrochloride Salt |

| C2 | 75 - 78 |

| C3 | 45 - 48 |

| C5 | 43 - 46 |

| C6 | 65 - 68 |

| C7 | 70 - 73 |

| C9 | 58 - 61 |

Experimental Protocols

A standardized protocol for the NMR analysis of 2-(Methoxymethyl)morpholine hydrochloride is provided below.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of 2-(Methoxymethyl)morpholine hydrochloride for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated methanol (CD₃OD), deuterated water (D₂O), or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for hydrochloride salts due to their ability to dissolve the sample and exchange with the N-H proton.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) or a salt like DSS (3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt), for accurate chemical shift referencing (0 ppm).

-

Homogenization: Gently vortex or invert the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

Caption: Workflow for NMR sample preparation.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Tuning and Matching: Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, or more, due to the low natural abundance of ¹³C.

-

Data Processing and Analysis

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction.

-

Referencing: Reference the spectrum to the internal standard (0 ppm).

-

Peak Picking and Integration (¹H NMR): Identify all peaks and integrate their areas to determine the relative number of protons.

-

Chemical Shift and Coupling Constant Determination: Determine the chemical shift (δ) for each signal and measure the coupling constants (J) for multiplet signals.

-

2D NMR Experiments (Optional): For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Caption: Logical flow of NMR data processing.

Conclusion

This technical guide provides a foundational understanding of the NMR analysis of 2-(Methoxymethyl)morpholine hydrochloride. The provided data, combining experimental results for the free base and predicted values for the hydrochloride salt, serves as a robust reference for researchers. The detailed experimental protocols offer a standardized approach to obtaining high-quality NMR spectra for this and similar compounds. For definitive structural confirmation, it is always recommended to acquire experimental 2D NMR data.

Navigating the Vibrational Landscape: An In-depth Technical Guide to the Infrared Spectroscopy of 2-(Methoxymethyl)morpholine Hydrochloride

For Immediate Release

This technical guide serves as a core resource for researchers, scientists, and drug development professionals on the infrared (IR) spectroscopy of 2-(Methoxymethyl)morpholine hydrochloride. This document provides a detailed analysis of the expected vibrational modes, a comprehensive experimental protocol for obtaining its IR spectrum, and a logical workflow for spectroscopic analysis.

Molecular Structure and Expected Spectroscopic Features

2-(Methoxymethyl)morpholine hydrochloride is a morpholine derivative containing a secondary amine hydrochloride, an ether linkage, and methylene groups within its heterocyclic structure. The presence of these functional groups gives rise to a characteristic infrared spectrum. The protonation of the morpholine nitrogen to form the hydrochloride salt significantly influences the N-H stretching and bending vibrations.

Predicted Infrared Absorption Data

Due to the absence of a publicly available experimental spectrum for 2-(Methoxymethyl)morpholine hydrochloride, the following table summarizes the predicted characteristic infrared absorption peaks based on the analysis of its functional groups and data from related morpholine derivatives and secondary amine hydrochlorides.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3000-2700 | Strong, Broad | N-H⁺ stretch (secondary amine salt) |

| 2950-2850 | Medium to Strong | C-H stretch (asymmetric and symmetric from CH₂ and CH₃) |

| 1620-1560 | Medium | N-H⁺ bend (secondary amine salt)[1][2] |

| 1470-1440 | Medium | CH₂ scissoring |

| 1300-1000 | Strong | C-O-C stretch (asymmetric and symmetric from ether and morpholine ring)[3][4][5] |

| 1250-1020 | Medium to Weak | C-N stretch (aliphatic amine)[6] |

Experimental Protocol: Obtaining the FTIR Spectrum

This section outlines a detailed methodology for acquiring the Fourier-transform infrared (FTIR) spectrum of solid 2-(Methoxymethyl)morpholine hydrochloride.

Objective: To obtain a high-quality infrared spectrum of 2-(Methoxymethyl)morpholine hydrochloride for structural elucidation and quality control.

Materials and Equipment:

-

2-(Methoxymethyl)morpholine hydrochloride (solid sample)

-

Fourier-Transform Infrared (FTIR) Spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector

-

Attenuated Total Reflectance (ATR) accessory

-

Spatula and sample press (if preparing a KBr pellet)

-

Potassium bromide (KBr), spectroscopy grade (if using the pellet method)

-

Mortar and pestle

-

Dehumidifier or dry box (optional, to minimize moisture)

-

Computer with FTIR software for data acquisition and analysis

Methodology:

1. Sample Preparation (ATR Method - Recommended): a. Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal. b. Place a small amount of the solid 2-(Methoxymethyl)morpholine hydrochloride sample onto the ATR crystal, ensuring complete coverage of the crystal surface. c. Apply consistent pressure to the sample using the ATR's pressure arm to ensure good contact between the sample and the crystal. d. Proceed to data acquisition.

2. Sample Preparation (KBr Pellet Method - Alternative): a. Dry the KBr powder in an oven at ~110°C for at least 2 hours to remove any adsorbed water. Cool in a desiccator. b. In a dry environment, weigh out approximately 1-2 mg of the 2-(Methoxymethyl)morpholine hydrochloride sample and 100-200 mg of dry KBr. c. Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. d. Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. e. Carefully remove the pellet from the press and place it in the sample holder of the FTIR spectrometer.

3. Data Acquisition: a. Place the sample holder (with the ATR setup or KBr pellet) into the sample compartment of the FTIR spectrometer. b. Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide, if necessary. c. Acquire the infrared spectrum over the desired range (typically 4000-400 cm⁻¹). d. Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio. e. The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

4. Data Analysis: a. Process the acquired spectrum using the FTIR software. This may include baseline correction and peak picking. b. Identify the characteristic absorption bands and assign them to the corresponding functional groups based on the predicted data and standard IR correlation charts. c. Compare the obtained spectrum with reference spectra if available.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of 2-(Methoxymethyl)morpholine hydrochloride.

Caption: Workflow for IR Spectroscopic Analysis.

This guide provides a foundational understanding of the key spectroscopic features of 2-(Methoxymethyl)morpholine hydrochloride. The provided experimental protocol and logical workflow are intended to assist researchers in obtaining and interpreting high-quality infrared spectra for this compound, thereby supporting its use in scientific research and drug development.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 5. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. orgchemboulder.com [orgchemboulder.com]

Mass Spectrometry of 2-(Methoxymethyl)morpholine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-(Methoxymethyl)morpholine hydrochloride. Due to the limited availability of direct experimental data for this specific compound, this guide extrapolates from the known mass spectrometric behavior of morpholine and its derivatives, coupled with fundamental principles of mass spectrometry. It offers a framework for method development, data interpretation, and structural elucidation.

Introduction to 2-(Methoxymethyl)morpholine Hydrochloride

2-(Methoxymethyl)morpholine hydrochloride is a morpholine derivative with the chemical formula C6H14ClNO2 and a molecular weight of 167.63 g/mol .[1] The core morpholine structure is a common scaffold in medicinal chemistry, and understanding its behavior under mass spectrometric conditions is crucial for drug development and quality control. Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions.

Proposed Mass Spectrometric Analysis Workflow

A general workflow for the mass spectrometric analysis of 2-(Methoxymethyl)morpholine hydrochloride is outlined below. This workflow can be adapted based on the specific instrumentation and analytical goals.

Figure 1. A generalized experimental workflow for the mass spectrometric analysis of 2-(Methoxymethyl)morpholine hydrochloride.

Experimental Protocols

Detailed experimental protocols should be optimized for the specific instrument used. The following provides a general starting point.

Sample Preparation

-

Standard Solution Preparation: Accurately weigh a known amount of 2-(Methoxymethyl)morpholine hydrochloride and dissolve it in a suitable solvent, such as a mixture of methanol and water, to a final concentration of approximately 1 mg/mL.

-

Working Solution: Prepare a series of dilutions from the standard solution to the desired concentration range for analysis (e.g., 1-10 µg/mL). The final solvent composition should be compatible with the chosen ionization source. For instance, for electrospray ionization (ESI), a solvent system that promotes ionization, such as 50:50 methanol:water with 0.1% formic acid, is recommended.

Instrumentation and Data Acquisition

-

Ionization Technique:

-

Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules like morpholine derivatives. It is expected to produce a prominent protonated molecule [M+H]+.

-

Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation. While the molecular ion may be weak or absent, the resulting fragment ions provide valuable structural information.[2]

-

-

Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended for accurate mass measurements to aid in formula determination.

-

Data Acquisition Mode: Acquire data in full scan mode to obtain a complete mass spectrum. For more detailed structural analysis, tandem mass spectrometry (MS/MS) experiments can be performed to isolate and fragment specific ions.

Data Presentation: Expected Mass Spectral Data

The following table summarizes the expected m/z values for the free base of 2-(Methoxymethyl)morpholine (C6H13NO2, Molecular Weight: 131.17 g/mol )[3] and its hydrochloride salt.

| Ion Species | Description | Calculated m/z |

| [M+H]+ | Protonated molecule of the free base | 132.10 |

| [M]+ | Molecular ion of the free base (in EI) | 131.09 |

Fragmentation Analysis

The fragmentation of 2-(Methoxymethyl)morpholine is expected to follow pathways characteristic of morpholine derivatives and ethers. The primary sites of fragmentation would be the C-C bond between the morpholine ring and the methoxymethyl substituent, as well as cleavage within the morpholine ring itself.

Proposed Fragmentation Pathway

A plausible fragmentation pathway for the protonated molecule of 2-(Methoxymethyl)morpholine ([M+H]+ at m/z 132.10) is depicted below. This pathway is hypothetical and would require experimental verification through MS/MS experiments.

Figure 2. A proposed fragmentation pathway for the protonated molecule of 2-(Methoxymethyl)morpholine.

Explanation of Key Fragments:

-

m/z 102.09: This fragment could arise from the loss of a neutral formaldehyde (CH2O) molecule from the methoxymethyl side chain.

-

m/z 87.07: This fragment likely corresponds to the morpholine ring itself after the cleavage of the methoxymethyl group. This is a common fragmentation pattern for substituted morpholines.

-

m/z 57.06: Further fragmentation of the morpholine ring can lead to smaller fragments.

-

m/z 45.03: This fragment could correspond to the [CH3OCH2]+ ion formed by cleavage of the C-C bond between the side chain and the ring.

Conclusion

This technical guide provides a foundational understanding of the expected mass spectrometric behavior of 2-(Methoxymethyl)morpholine hydrochloride. While specific experimental data is not yet publicly available, the principles outlined here, derived from the analysis of related morpholine compounds and general mass spectrometry theory, offer a robust starting point for researchers. The proposed workflow, experimental considerations, and hypothetical fragmentation pathways can guide the development of analytical methods for the characterization and quantification of this compound in various matrices. Further experimental work is necessary to validate these proposed fragmentation patterns and establish a definitive mass spectral library entry for 2-(Methoxymethyl)morpholine hydrochloride.

References

Synthesis of Racemic 2-(Methoxymethyl)morpholine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route for the preparation of racemic 2-(Methoxymethyl)morpholine, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves the nucleophilic addition of an amine to an epoxide followed by an intramolecular cyclization. This document outlines the detailed experimental protocol, presents relevant quantitative data in a structured format, and includes a visual representation of the synthetic pathway.

Synthetic Pathway Overview

The synthesis of racemic 2-(Methoxymethyl)morpholine can be achieved through the reaction of racemic 2-(methoxymethyl)oxirane (also known as racemic methyl glycidyl ether) with an amino alcohol, such as 2-aminoethanol, or a protected version thereof. A common and effective method involves the use of a surrogate for 2-aminoethanol, such as 2-aminoethanesulfonic acid (taurine), in the presence of a strong base. The reaction proceeds via an initial nucleophilic attack of the amine on the epoxide, followed by an in-situ intramolecular cyclization to form the morpholine ring.

Experimental Protocol

This protocol is adapted from a known procedure for the synthesis of the chiral analogue and is modified for the preparation of the racemic compound.[1]

Reaction Scheme:

A schematic of the synthesis of racemic 2-(Methoxymethyl)morpholine.

Materials:

| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| Racemic 2-(Methoxymethyl)oxirane | 36554-46-6 | C4H8O2 | 88.11 |

| 2-Aminoethanesulfonic acid (Taurine) | 107-35-7 | C2H7NO3S | 125.15 |

| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 |

| Methanol (MeOH) | 67-56-1 | CH4O | 32.04 |

| Ethyl Acetate (EtOAc) | 141-78-6 | C4H8O2 | 88.11 |

| Anhydrous Sodium Sulfate (Na2SO4) | 7757-82-6 | Na2SO4 | 142.04 |

| Water (H2O) | 7732-18-5 | H2O | 18.02 |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminoethanesulfonic acid (5.0 equivalents) in a 40% aqueous sodium hydroxide solution.

-

Addition of Epoxide: To this solution, add a solution of racemic 2-(methoxymethyl)oxirane (1.0 equivalent) in methanol dropwise at 50°C.

-

Reaction: Stir the reaction mixture vigorously at 50°C for 1.5 hours.

-

Addition of Base: Add an additional portion of 40% aqueous sodium hydroxide solution and continue stirring at 50°C for 20 hours.

-

Work-up: Cool the reaction mixture to room temperature and dilute with water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure racemic 2-(Methoxymethyl)morpholine.

Quantitative Data Summary

The following table summarizes typical quantitative data for this synthesis, based on analogous procedures.[1] Actual results may vary depending on the specific reaction scale and conditions.

| Parameter | Value |

| Reactants | |

| Racemic 2-(Methoxymethyl)oxirane | 1.0 eq |

| 2-Aminoethanesulfonic acid | 5.0 eq |

| 40% aq. NaOH (initial) | ~1 volume relative to methanol |

| Methanol | ~10 volumes relative to epoxide |

| 40% aq. NaOH (additional) | ~1.7 volumes relative to initial NaOH |

| Reaction Conditions | |

| Temperature | 50°C |

| Reaction Time | 21.5 hours total |

| Work-up & Purification | |

| Extraction Solvent | Ethyl Acetate |

| Purification Method | Flash Column Chromatography |

| Yield | |

| Expected Yield | 10-20% (based on chiral synthesis) |

Logical Workflow of the Synthesis

The following diagram illustrates the logical steps involved in the synthesis and purification of racemic 2-(Methoxymethyl)morpholine.

References

Enantioselective Synthesis of (S)-2-(Methoxymethyl)morpholine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust methodology for the enantioselective synthesis of (S)-2-(methoxymethyl)morpholine, a valuable chiral building block in medicinal chemistry. The core of this synthetic approach is a highly efficient rhodium-catalyzed asymmetric hydrogenation of a dehydromorpholine precursor, which allows for the precise installation of the desired stereocenter. This document details the necessary experimental protocols, presents expected quantitative data, and visualizes the synthetic pathway.

Synthetic Strategy Overview

The synthesis of (S)-2-(methoxymethyl)morpholine is proposed via a three-stage process. The initial stage involves the construction of a key intermediate, N-Cbz-2-(methoxymethyl)dehydromorpholine. The second stage is the critical enantioselective step: a rhodium-catalyzed asymmetric hydrogenation to establish the (S)-stereocenter. The final stage is the deprotection of the nitrogen to yield the target compound. The use of a benzyloxycarbonyl (Cbz) protecting group is advantageous due to its stability and straightforward removal under conditions that do not affect the morpholine ring or the newly formed stereocenter.

Figure 1: Proposed synthetic pathway for (S)-2-(methoxymethyl)morpholine.

Experimental Protocols

Stage 1: Synthesis of N-Cbz-2-(methoxymethyl)dehydromorpholine

This stage involves the condensation of 1-methoxyacetone with N-Cbz-ethanolamine to form the enamine intermediate.

Materials:

-

1-Methoxyacetone

-

N-Cbz-ethanolamine

-

Toluene

-

p-Toluenesulfonic acid (catalytic amount)

-

Dean-Stark apparatus

-

Standard glassware for organic synthesis

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add N-Cbz-ethanolamine (1 equivalent), 1-methoxyacetone (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Heat the mixture to reflux and monitor the reaction by observing the collection of water in the Dean-Stark trap.

-

Continue refluxing until no more water is collected, indicating the completion of the condensation reaction.

-

Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

-

The crude product can be purified by silica gel column chromatography to yield N-Cbz-2-(methoxymethyl)dehydromorpholine.

Stage 2: Rhodium-Catalyzed Asymmetric Hydrogenation

This is the key stereochemistry-defining step, utilizing a chiral rhodium catalyst.[1][2]

Materials:

-

N-Cbz-2-(methoxymethyl)dehydromorpholine

-

[Rh(COD)(SKP)]BF4 (or a similar rhodium precursor and chiral bisphosphine ligand)

-

Dichloromethane (DCM), degassed

-

Hydrogen gas (high purity)

-

High-pressure autoclave

Procedure:

-

In a glovebox, charge a high-pressure autoclave with N-Cbz-2-(methoxymethyl)dehydromorpholine (1 equivalent) and the rhodium catalyst (e.g., [Rh(COD)(SKP)]BF4, 0.5-1 mol%).

-

Add degassed dichloromethane as the solvent.

-

Seal the autoclave, remove it from the glovebox, and purge it with hydrogen gas several times.

-

Pressurize the autoclave to 30 atm with hydrogen gas.

-

Heat the reaction mixture to 35 °C and stir for 12-24 hours.

-

Monitor the reaction for completion by TLC or LC-MS.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the autoclave with nitrogen.

-

Concentrate the reaction mixture under reduced pressure. The crude product, N-Cbz-(S)-2-(methoxymethyl)morpholine, can be purified by silica gel column chromatography.

Stage 3: Deprotection of the N-Cbz Group

The final step is the removal of the Cbz protecting group to afford the desired product.[1]

Materials:

-

N-Cbz-(S)-2-(methoxymethyl)morpholine

-

Palladium on carbon (10% Pd/C)

-

Methanol

-

Hydrogen gas

-

Balloon or hydrogenator

Procedure:

-

Dissolve N-Cbz-(S)-2-(methoxymethyl)morpholine in methanol in a round-bottom flask.

-

Carefully add 10% Pd/C catalyst to the solution.

-

Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon or a Parr hydrogenator at atmospheric pressure).

-

Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield (S)-2-(methoxymethyl)morpholine. Further purification can be achieved by distillation or crystallization if necessary.

Quantitative Data

The rhodium-catalyzed asymmetric hydrogenation of 2-substituted dehydromorpholines has been shown to be highly efficient, providing excellent yields and enantioselectivities for a range of substrates.[1][2] The expected quantitative data for the key hydrogenation step in the synthesis of (S)-2-(methoxymethyl)morpholine are summarized in the table below, based on results for structurally similar substrates.

| Substrate | Catalyst | Yield (%) | e.e. (%) | Reference |

| N-Cbz-2-methyl-dehydromorpholine | [Rh(COD)(SKP)]BF4 | >99 | 96 | [1] |

| N-Cbz-2-ethyl-dehydromorpholine | [Rh(COD)(SKP)]BF4 | >99 | 95 | [1] |

| N-Cbz-2-isopropyl-dehydromorpholine | [Rh(COD)(SKP)]BF4 | >99 | 93 | [1] |

| N-Cbz-2-(methoxymethyl)dehydromorpholine (Expected) | [Rh(COD)(SKP)]BF4 | >95 | >95 | - |

Concluding Remarks

The presented synthetic route offers a reliable and highly enantioselective method for the preparation of (S)-2-(methoxymethyl)morpholine. The key to this synthesis is the rhodium-catalyzed asymmetric hydrogenation of a dehydromorpholine precursor, a reaction known for its high efficiency and broad substrate scope. The detailed protocols provided in this guide should enable researchers and drug development professionals to successfully synthesize this valuable chiral building block for its application in various research and development endeavors.

References

An In-depth Technical Guide to the Stability and Storage of 2-(Methoxymethyl)morpholine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available technical information for 2-(Methoxymethyl)morpholine hydrochloride and related chemical structures. No specific proprietary stability data for this compound is publicly available. Therefore, this guide is based on the chemical properties of morpholine derivatives, amine hydrochlorides, and established principles of pharmaceutical stability testing. All recommendations for experimental protocols are illustrative and should be adapted and validated for specific applications.

Executive Summary

2-(Methoxymethyl)morpholine hydrochloride is a morpholine derivative of interest in pharmaceutical research and development. As a hygroscopic amine hydrochloride, its stability is a critical parameter that can impact its purity, potency, and safety profile. This guide provides a comprehensive overview of the anticipated stability profile of 2-(Methoxymethyl)morpholine hydrochloride, recommended storage and handling procedures, and detailed, illustrative protocols for conducting stability assessments in line with regulatory expectations. The primary stability concerns for this compound are anticipated to be moisture, high temperatures, and potentially light, leading to hydrolysis, thermal decomposition, and photodegradation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-(Methoxymethyl)morpholine hydrochloride is presented in Table 1. Understanding these properties is fundamental to designing appropriate storage conditions and stability studies.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄ClNO₂ | N/A |

| Molecular Weight | 167.63 g/mol | N/A |

| Appearance | Solid | N/A |

| Hygroscopicity | Expected to be hygroscopic | General knowledge of amine hydrochlorides |

| Solubility | Good solubility in water | General knowledge of amine hydrochlorides |

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the integrity of 2-(Methoxymethyl)morpholine hydrochloride. Based on the properties of similar compounds, the following conditions are recommended.

3.1 Storage Conditions To mitigate degradation, 2-(Methoxymethyl)morpholine hydrochloride should be stored in a cool, dry, and well-ventilated area. Protection from light and moisture is paramount.

| Parameter | Recommendation | Rationale |

| Temperature | Store at room temperature (20-25°C). Some suppliers suggest cold-chain transportation, which may indicate sensitivity to thermal stress. | Prevents thermal degradation. |

| Humidity | Store in a desiccated environment or with a desiccant. | As a hygroscopic compound, it readily absorbs atmospheric moisture, which can lead to physical changes (clumping) and chemical degradation (hydrolysis). |

| Light | Store in a light-resistant container. | To prevent potential photodegradation. |

| Inert Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon). | Protects against oxidation and moisture. |

| Container | Use tightly sealed, non-reactive containers (e.g., amber glass bottles with a secure cap). | Prevents exposure to moisture, air, and light. |

3.2 Handling Precautions

-

Minimize exposure to the atmosphere when handling.

-

Work in a controlled environment with low humidity where possible.

-

Use personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

-

Avoid contact with incompatible materials.

Potential Degradation Pathways

Forced degradation studies are essential to identify potential degradation products and pathways.[1][2][3] For 2-(Methoxymethyl)morpholine hydrochloride, the following degradation pathways are plausible:

-

Hydrolysis: As an amine hydrochloride, it is susceptible to hydrolysis, particularly at non-neutral pH. The ether linkage could also be a site for hydrolysis under acidic conditions.

-

Oxidation: The amine group can be susceptible to oxidation, potentially forming N-oxides.[4]

-

Thermal Degradation: High temperatures can lead to decomposition. Studies on morpholine have identified breakdown products such as ethanolamine, ammonia, methylamine, ethylamine, ethylene glycol, glycolic acid, and acetic acid under thermal stress.

-

Photodegradation: Exposure to UV or visible light may induce degradation.[5]

The logical relationship for maintaining the stability of 2-(Methoxymethyl)morpholine hydrochloride is illustrated in the diagram below.

References

Navigating the Solubility Landscape of 2-(Methoxymethyl)morpholine Hydrochloride: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 2-(Methoxymethyl)morpholine hydrochloride, a crucial parameter for researchers, scientists, and professionals in drug development. While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, this document provides a robust framework for its experimental determination. Understanding the solubility of this morpholine derivative is paramount for its effective use in synthesis, formulation, and various biochemical assays.

The morpholine ring is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates. The hydrochloride salt form is often utilized to enhance aqueous solubility and stability.[1][2] The "methoxymethyl" substituent at the 2-position is expected to influence the molecule's polarity and hydrogen bonding capabilities, thereby affecting its solubility profile across different solvent classes.

Predicted Solubility Behavior

Based on the general principles of "like dissolves like" and the known properties of morpholine and its salts, we can anticipate the following solubility trends for 2-(Methoxymethyl)morpholine hydrochloride:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The hydrochloride salt introduces ionic character, suggesting good solubility in polar protic solvents that can solvate both the cation and the chloride anion. The ether and hydroxyl groups of the solvent can also engage in hydrogen bonding with the morpholine moiety.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Moderate to good solubility is expected in these solvents due to their high polarity, which can stabilize the ionic nature of the hydrochloride salt.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Solubility is predicted to be low in nonpolar solvents, as they cannot effectively solvate the charged species.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for 2-(Methoxymethyl)morpholine hydrochloride in a comprehensive set of organic solvents remains unpublished. To facilitate research and development, the following table is provided as a template for organizing experimentally determined solubility data.

| Organic Solvent | Solvent Class | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method |

| Methanol | Polar Protic | 25 | Data to be determined | Data to be determined | Isothermal Shake-Flask |

| Ethanol | Polar Protic | 25 | Data to be determined | Data to be determined | Isothermal Shake-Flask |

| Isopropanol | Polar Protic | 25 | Data to be determined | Data to be determined | Isothermal Shake-Flask |

| Acetonitrile | Polar Aprotic | 25 | Data to be determined | Data to be determined | Isothermal Shake-Flask |

| Acetone | Polar Aprotic | 25 | Data to be determined | Data to be determined | Isothermal Shake-Flask |

| Dichloromethane | Halogenated | 25 | Data to be determined | Data to be determined | Isothermal Shake-Flask |

| Ethyl Acetate | Ester | 25 | Data to be determined | Data to be determined | Isothermal Shake-Flask |

| Toluene | Aromatic | 25 | Data to be determined | Data to be determined | Isothermal Shake-Flask |

| Hexane | Nonpolar | 25 | Data to be determined | Data to be determined | Isothermal Shake-Flask |

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The following is a detailed protocol for the experimental determination of the solubility of 2-(Methoxymethyl)morpholine hydrochloride in various organic solvents. This method is a widely accepted standard for solubility measurement.

1. Materials and Equipment:

- 2-(Methoxymethyl)morpholine hydrochloride (solid, high purity)

- Selected organic solvents (analytical grade)

- Analytical balance

- Vials with screw caps

- Thermostatic shaker or incubator

- Centrifuge

- Syringes and syringe filters (e.g., 0.22 µm PTFE)

- Volumetric flasks and pipettes

- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another suitable analytical technique for quantification.

2. Procedure:

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagrams illustrate the key stages of the solubility determination protocol.

Caption: A logical workflow for determining the solubility of 2-(Methoxymethyl)morpholine hydrochloride.

Signaling Pathway for Method Selection

The choice of analytical technique for quantification is a critical decision in the experimental workflow. The following diagram outlines a decision-making pathway for selecting an appropriate method.

Caption: A decision tree for selecting an analytical method for solubility quantification.

References

The Discovery of Novel Morpholine-Based Scaffolds: A Technical Guide for Drug Development Professionals

Introduction: The morpholine ring, a simple six-membered saturated heterocycle containing both nitrogen and oxygen atoms, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its unique combination of advantageous physicochemical properties—including metabolic stability, aqueous solubility, and a favorable hydrogen bonding capacity—along with its synthetic tractability, has cemented its role as a cornerstone in the design of novel therapeutics.[1][2] This versatile moiety is a key structural component in numerous approved drugs and clinical candidates across a wide range of therapeutic areas, from oncology to neurodegenerative diseases.[3][4] The ability of the morpholine ring to improve the pharmacokinetic profile of a molecule and to serve as a crucial pharmacophore for interaction with various biological targets makes it a subject of intense interest for researchers, scientists, and drug development professionals.[5]

This in-depth technical guide provides a comprehensive overview of the discovery of novel morpholine-based scaffolds, with a particular focus on their application as potent and selective kinase inhibitors. We will delve into the synthetic methodologies, present quantitative biological data for specific scaffolds, and provide detailed experimental protocols for their synthesis and evaluation. Furthermore, this guide will utilize visualizations to illustrate key signaling pathways, experimental workflows, and structure-activity relationships, offering a practical resource for the drug discovery community.

Novel Morpholine-Based Scaffolds as PI3K Inhibitors

The phosphatidylinositol 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, survival, and metabolism.[6] Dysregulation of this pathway is a hallmark of many human cancers, making PI3K an attractive target for anticancer drug development. Several morpholine-containing molecules have demonstrated potent and selective inhibition of PI3K isoforms.

4-Morpholino-2-phenylquinazoline Derivatives

A series of 4-morpholino-2-phenylquinazolines and related thieno[3,2-d]pyrimidines have been identified as potent inhibitors of PI3Kα. The morpholine moiety in these compounds is crucial for their activity, forming a key hydrogen bond with the hinge region of the kinase domain.

Quantitative Data:

| Compound ID | Scaffold | PI3Kα IC50 (nM) | A375 Cell Proliferation IC50 (µM) |

| 1a | 4-Morpholino-2-phenylquinazoline | 150 | >10 |

| 1b | 4-Morpholino-2-(4-chlorophenyl)quinazoline | 58 | 3.2 |

| 15e | 4-Morpholino-2-phenylthieno[3,2-d]pyrimidine | 2.0 | 0.58 |

Experimental Protocols:

Synthesis of 4-Morpholino-2-phenylthieno[3,2-d]pyrimidine (15e):

-

Step 1: Synthesis of 4-chloro-2-phenylthieno[3,2-d]pyrimidine. A mixture of 2-phenyl-3H-thieno[3,2-d]pyrimidin-4-one (1.0 g, 4.1 mmol) in phosphorus oxychloride (10 mL) was heated at 120°C for 2 hours. The reaction mixture was then concentrated under reduced pressure. The residue was partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude 4-chloro-2-phenylthieno[3,2-d]pyrimidine.

-

Step 2: Synthesis of 4-morpholino-2-phenylthieno[3,2-d]pyrimidine (15e). To a solution of the crude 4-chloro-2-phenylthieno[3,2-d]pyrimidine from the previous step in 1,4-dioxane (20 mL) was added morpholine (0.43 mL, 4.9 mmol) and N,N-diisopropylethylamine (0.86 mL, 4.9 mmol). The mixture was stirred at room temperature for 1 hour. The reaction mixture was then diluted with water and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The residue was purified by silica gel column chromatography (n-hexane/ethyl acetate = 1/1) to afford 4-morpholino-2-phenylthieno[3,2-d]pyrimidine (15e) as a white solid.

PI3Kα Kinase Inhibition Assay:

The inhibitory activity against PI3Kα was determined using a kinase assay kit according to the manufacturer's instructions. Briefly, recombinant PI3Kα was incubated with the test compound at various concentrations and a lipid substrate (phosphatidylinositol) in the presence of ATP. The amount of phosphorylated product (phosphatidylinositol-3-phosphate) was quantified using a specific antibody and a detection reagent. The IC50 values were calculated from the dose-response curves.

Cell Proliferation Assay (A375 Melanoma Cells):

A375 human melanoma cells were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds for 72 hours. Cell viability was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm, and the IC50 values were calculated.

2,4-Dimorpholinopyrimidine-5-carbonitrile Derivatives

Another class of potent PI3K inhibitors is based on the 2,4-dimorpholinopyrimidine-5-carbonitrile scaffold. These compounds have shown excellent inhibitory activity against PI3Kα and PI3Kδ isoforms.

Quantitative Data:

| Compound ID | R Group | PI3Kα IC50 (nM) | PI3Kδ IC50 (nM) | A2780 Cell Proliferation IC50 (µM) |

| 17e | 4-Fluorophenyl | 88.5 | 55.6 | 0.39 |

| 17o | 3-Hydroxyphenyl | 34.7 | 204.2 | 0.45 |

| 17p | 4-Hydroxyphenyl | 31.8 | 15.4 | 0.85 |

Experimental Protocols:

Synthesis of 2,4-Dimorpholinopyrimidine-5-carbonitrile Derivatives (e.g., 17p):

-

Step 1: Synthesis of 2,4-dichloro-5-cyanopyrimidine. A mixture of 2,4-dihydroxy-5-cyanopyrimidine (10.0 g, 73.0 mmol) in phosphorus oxychloride (100 mL) was heated at reflux for 4 hours. The excess phosphorus oxychloride was removed by distillation under reduced pressure. The residue was poured into ice water and the resulting precipitate was collected by filtration, washed with water, and dried to give 2,4-dichloro-5-cyanopyrimidine.

-

Step 2: Synthesis of 2-chloro-4-morpholino-5-cyanopyrimidine. To a solution of 2,4-dichloro-5-cyanopyrimidine (5.0 g, 28.7 mmol) in dichloromethane (100 mL) was added morpholine (2.5 g, 28.7 mmol) and triethylamine (3.2 g, 31.6 mmol) at 0°C. The mixture was stirred at room temperature for 2 hours. The reaction was quenched with water, and the organic layer was separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the product.

-

Step 3: Synthesis of 2,4-dimorpholino-5-cyanopyrimidine. A mixture of 2-chloro-4-morpholino-5-cyanopyrimidine (2.0 g, 8.9 mmol), morpholine (1.5 g, 17.8 mmol), and potassium carbonate (2.5 g, 17.8 mmol) in dimethylformamide (50 mL) was heated at 100°C for 12 hours. The mixture was cooled, poured into water, and the precipitate was collected by filtration, washed with water, and dried.

-

Step 4: Synthesis of the final compound (17p). The final step involves a Suzuki coupling reaction between the appropriate boronic acid and the pyrimidine core, which is not detailed in the abstract but is a standard synthetic procedure.

PI3K Isoform Selectivity Assay:

The inhibitory activities against PI3Kβ, PI3Kγ, and PI3Kδ isoforms were determined using similar kinase assay kits as described for PI3Kα, but with the respective recombinant kinase isoforms. This allows for the determination of the selectivity profile of the compounds.

Visualizing Key Concepts in Morpholine-Based Drug Discovery

To better understand the context and processes involved in the discovery of novel morpholine-based scaffolds, the following diagrams illustrate the targeted signaling pathway, a typical experimental workflow, and a simplified representation of structure-activity relationships.

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholine-based scaffolds.

Caption: A generalized workflow for the discovery and optimization of novel morpholine-based inhibitors.

Caption: A simplified diagram illustrating the Structure-Activity Relationship (SAR) for a morpholine-based scaffold.

Conclusion